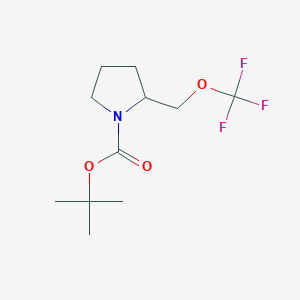

2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a trifluoromethoxymethyl substituent at the 2-position and a tert-butyl ester group at the 1-carboxylic acid position. Its molecular structure combines the steric bulk of the tert-butyl ester—a common protecting group for carboxylic acids—with the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and lipophilicity. Such properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of protease inhibitors or bioactive molecules requiring controlled stereochemistry.

Properties

IUPAC Name |

tert-butyl 2-(trifluoromethoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(16)15-6-4-5-8(15)7-17-11(12,13)14/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXISQZTECIOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150854 | |

| Record name | 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-68-6 | |

| Record name | 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-[(trifluoromethoxy)methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents such as trifluoromethylating agents under controlled conditions.

Esterification: The final step involves esterification with tert-butyl carboxylic acid, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or OsO4 (Osmium tetroxide).

Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like RLi (Alkyl lithium) or RMgX (Grignard reagents).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3 (Chromium trioxide).

Reduction: LiAlH4, NaBH4.

Substitution: RLi, RMgX, RCuLi (Copper lithium).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral and Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit promising antiviral and antimicrobial properties. The incorporation of trifluoromethoxy groups can enhance the biological activity of these compounds. For instance, compounds similar to 2-trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester have shown efficacy against various viral strains, including influenza and HIV .

Table 1: Biological Activity of Pyrrolidine Derivatives

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure facilitates various chemical reactions, including nucleophilic substitutions and cycloadditions. The tert-butyl ester group is particularly useful for protecting carboxylic acids during synthetic transformations, allowing for selective reactions without interference from acidic functionalities .

Case Study: Synthesis of Pyrrolidine-based Compounds

In a recent synthesis pathway, researchers utilized 2-trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester as a key intermediate to produce a series of biologically active compounds. The reaction conditions were optimized to yield high purity and yield, demonstrating the compound's utility in drug development .

Chemical Properties and Reactivity

The unique trifluoromethoxy group enhances the compound's reactivity profile, making it suitable for various chemical transformations. The stability provided by the tert-butyl ester allows for mild reaction conditions, which is advantageous in synthetic applications.

Table 2: Reactivity Profile of 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Room temperature | 85 |

| Cycloaddition with dienes | Reflux | 90 |

| Deprotection via acidic hydrolysis | Mild acidic conditions | 95 |

Future Directions in Research

Ongoing research is focused on exploring the potential applications of 2-trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester in drug design and development. Its unique structural features may lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects.

The compound 2-trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester plays a crucial role in both medicinal chemistry and organic synthesis. Its applications range from antiviral activity to serving as an essential intermediate in complex organic reactions. Continued research into its properties and potential uses will likely yield further insights into its capabilities within the pharmaceutical industry.

Mechanism of Action

The mechanism by which 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Findings:

In contrast, the trifluoromethoxymethyl group may confer stability against hydrolysis or enzymatic degradation . The tert-butyl ester in all compounds provides steric protection for the carboxylic acid, but the trifluoromethoxy group’s electronegativity could reduce nucleophilic attack at the pyrrolidine ring compared to the iodomethyl variant.

Hazard Profiles: The iodomethyl derivative is classified as a skin/eye irritant and respiratory hazard, requiring stringent safety measures (e.g., ventilation, protective gear) . Inference for target compound: The trifluoromethoxy group’s lower electrophilicity compared to iodine may reduce acute toxicity, but its fluorinated nature could raise concerns about environmental persistence.

Applications :

- Iodomethyl derivatives are often used in cross-coupling reactions, whereas trifluoromethoxymethyl groups are prioritized in drug design for enhanced bioavailability.

- The pyrazolone compound’s lack of hazards highlights its suitability for large-scale applications, unlike the iodomethyl analog .

Notes

Limitations : Direct data on 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester are absent in the provided evidence. Comparisons are inferred from structural analogs .

Contradictions : Hazard classifications vary significantly between analogs (e.g., iodomethyl vs. pyrazolone), emphasizing the need for compound-specific testing.

Ecological Data: No detailed ecological or disposal information is available for the compared compounds, limiting environmental risk assessments.

Safety Recommendations : For the target compound, adopt precautions similar to those for the iodomethyl analog (e.g., avoid inhalation, use PPE) until specific toxicity studies are conducted .

Biological Activity

2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS Number: 1206524-68-6) is a chemical compound with the molecular formula C11H18F3NO3. This compound belongs to the class of pyrrolidine derivatives and has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester includes a pyrrolidine ring substituted with a trifluoromethoxy group and a tert-butyl ester functional group. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H18F3NO3 |

| Molecular Weight | 269.26 g/mol |

| IUPAC Name | 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

| CAS Number | 1206524-68-6 |

The biological activity of 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity, potentially modulating enzyme activity and altering signal transduction pathways.

Enzyme Interactions

Research indicates that this compound may influence several metabolic pathways by interacting with enzymes involved in lipid metabolism and inflammatory responses. For example, it has been shown to suppress NF-kappa-B activation, which is crucial for regulating immune responses, and may alter lipid accumulation by interacting with hepatocellular proteins .

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

- Lipid Metabolism : Another investigation highlighted its role in modulating lipid metabolism by affecting gene expression related to lipid storage .

- Cytotoxicity : In vitro assays have indicated that this compound exhibits selective cytotoxicity towards certain cancer cell lines, warranting further exploration for potential anticancer applications .

Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has been noted to cause skin and eye irritation, emphasizing the need for careful handling in laboratory settings .

Synthetic Routes

The synthesis of 2-Trifluoromethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with trifluoromethoxylating agents under controlled conditions. Common reagents include potassium carbonate in solvents like acetonitrile .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly in developing new pharmaceuticals targeting metabolic disorders and inflammatory diseases. Its unique structural features make it a candidate for further drug development studies.

Q & A

Q. What is the role of the tert-butyl ester group in this compound, and what methods are commonly employed for its introduction?

The tert-butyl ester serves as a protecting group for carboxylic acids, offering stability against nucleophiles and reducing agents while enabling facile deprotection under acidic conditions . Common methods for its introduction include:

- Condensation with tert-butanol or isobutene gas in the presence of concentrated H₂SO₄.

- Use of tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O), tert-butyl trichloroacetimidate, or transesterification reactions .

- For amino acids insoluble in organic solvents, salts formed with fluorinated acids (e.g., TFA) can enhance solubility during esterification .

Q. What synthetic strategies are used to prepare pyrrolidine derivatives with trifluoromethoxymethyl groups?

Synthesis typically involves:

- Functionalization of the pyrrolidine ring with a trifluoromethoxymethyl group via nucleophilic substitution or coupling reactions.

- Introduction of the tert-butyl ester via acid-catalyzed esterification (e.g., using tert-butyl alcohol and H₂SO₄) .

- Purification via recrystallization or chromatography to achieve high stereochemical purity .

Q. How is the compound characterized analytically, and what techniques confirm its purity?

Key analytical methods include:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.

- HPLC/MS for purity assessment and molecular weight verification.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can solubility challenges during synthesis be mitigated, particularly for polar intermediates?

Solubility issues in organic solvents (common with amino acid derivatives) are addressed by:

- Forming salts with hydrophobic or fluorinated acids (e.g., diphenyl phosphate, TFA) to enhance solubility .

- Optimizing solvent systems (e.g., tert-butyl acetate as both solvent and reagent) .

- Note: Excessive TFA may reduce yields due to insufficient acidity for tert-butyl cation generation; alternatives like HClO₄ are hazardous and require careful handling .

Q. What reaction conditions optimize stereochemical control during pyrrolidine ring functionalization?

Stereochemical integrity is maintained by:

Q. How do reaction parameters (temperature, solvent, catalyst) influence yield and selectivity in tert-butylation?

Critical parameters include:

- Temperature : Lower temperatures (0°C) favor controlled tert-butyl cation formation, reducing side reactions .

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility, while tert-butyl acetate acts as both solvent and reagent .

- Catalyst : Strong acids (e.g., H₂SO₄) accelerate esterification but may degrade acid-sensitive functional groups .

Q. What strategies resolve contradictions in reported reaction yields for similar compounds?

Discrepancies in yields often arise from:

Q. How does the trifluoromethoxymethyl group impact the compound’s reactivity and stability?

The trifluoromethoxymethyl group:

- Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

- May introduce steric hindrance, affecting reaction kinetics in subsequent functionalization steps .

- Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., HPLC monitoring) .

Q. What purification techniques are most effective for isolating high-purity tert-butyl ester derivatives?

Preferred methods include:

Q. How can the tert-butyl group be selectively removed without degrading the trifluoromethoxymethyl substituent?

Deprotection is achieved via:

- Acidic conditions : TFA in dichloromethane (0°C to room temperature) selectively cleaves the tert-butyl ester while preserving the trifluoromethoxymethyl group .

- Monitoring by TLC or LC-MS ensures reaction termination before overexposure to acid .

Methodological Considerations

- Data Contradiction Analysis : Compare reaction outcomes across solvent systems (e.g., t-BuOAc vs. dichloromethane) and acid catalysts to identify yield-limiting factors .

- Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC analysis to assess degradation pathways .

- Functional Group Compatibility : Screen reagents for compatibility with the trifluoromethoxymethyl group (e.g., avoid strong bases that may hydrolyze the ether linkage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.